2,4,6-Trifluoro-3-methylbenzoic acid
Overview
Description
2,4,6-Trifluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H5F3O2. It is a derivative of benzoic acid, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions, and a methyl group is attached at the 3 position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-methylbenzoic acid typically involves the fluorination of 3-methylbenzoic acid. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. Large-scale synthesis often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the fluorine atoms.
Reduction: 2,4,6-Trifluoro-3-methylbenzyl alcohol or 2,4,6-Trifluoro-3-methylbenzaldehyde.
Oxidation: 2,4,6-Trifluoro-3-carboxybenzoic acid.
Scientific Research Applications
2,4,6-Trifluoro-3-methylbenzoic acid is utilized in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex fluorinated organic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced metabolic stability.
Industry: In the production of agrochemicals and specialty polymers.
Mechanism of Action
The mechanism by which 2,4,6-Trifluoro-3-methylbenzoic acid exerts its effects is largely dependent on its ability to participate in hydrogen bonding and its electron-withdrawing fluorine atoms. These properties make it a valuable tool in studying molecular interactions and designing compounds with specific biological activities. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with molecular targets .
Comparison with Similar Compounds
2,3,6-Trifluorobenzoic acid: Another trifluorinated benzoic acid with fluorine atoms at different positions, used in similar applications but with different reactivity patterns.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of three separate fluorine atoms, offering different electronic and steric properties.
Uniqueness: 2,4,6-Trifluoro-3-methylbenzoic acid is unique due to the specific positioning of its fluorine atoms and methyl group, which confer distinct reactivity and interaction profiles compared to other fluorinated benzoic acids. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .
Properties
IUPAC Name |
2,4,6-trifluoro-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHAFRPFOFMDIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)F)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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